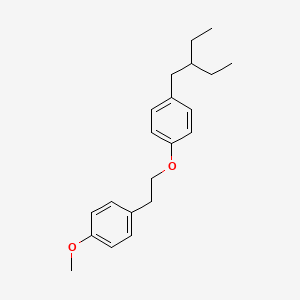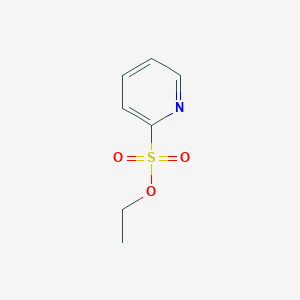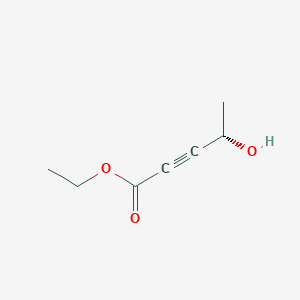![molecular formula C16H12N2OS B14278353 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol CAS No. 124962-26-1](/img/structure/B14278353.png)
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol is a heterocyclic compound that features a thiazole ring fused to a quinazoline scaffold, with a phenol group attached. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 2-hydroxybenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrothiazoloquinazoline derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- 4-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)aniline
Uniqueness
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol is unique due to the specific positioning of the phenol group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
Propriétés
Numéro CAS |
124962-26-1 |
|---|---|
Formule moléculaire |
C16H12N2OS |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
3-(5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)phenol |
InChI |
InChI=1S/C16H12N2OS/c19-13-6-3-5-11(8-13)15-10-20-16-17-14-7-2-1-4-12(14)9-18(15)16/h1-8,10,19H,9H2 |
Clé InChI |
FMVGAMNBEWTNFD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N=C3N1C(=CS3)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)

![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)

![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
